Dopamine D3 Receptor Antagonist Potency Compared to Norglipin
In a functional antagonist assay at human dopamine D3 receptors expressed in HEK293 cells, the Cbz‑protected 2‑chloroacetate derivative (target compound) exhibited an IC50 of 25.7 nM, whereas the corresponding 2‑hydroxy analog Norglipin showed no measurable antagonist activity up to 10 µM, indicating that the 2‑chloro substituent is critical for D3 receptor engagement [1][2].
| Evidence Dimension | Dopamine D3 receptor antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 25.7 nM |
| Comparator Or Baseline | Norglipin (N-desmethyl tropan-3α-yl 2-hydroxy-2,2-diphenylacetate): IC50 > 10,000 nM |
| Quantified Difference | > 389-fold selectivity gain |
| Conditions | Antagonist activity at human D3 receptor expressed in HEK293 cells; inhibition of quinpirole-stimulated mitogenesis |
Why This Matters
This >389‑fold difference in functional antagonist potency directly informs selection: only the 2‑chloro Cbz‑protected intermediate provides a viable starting point for D3‑selective antagonist lead optimisation.
- [1] BindingDB. BDBM50378001 (CHEMBL1627321): IC50 25.7 nM at human D3 receptor. https://www.bindingdb.org (accessed 2026-05-01). View Source
- [2] NCATS Inxight Drugs. NORGLIPIN pharmacological profile. https://drugs-dev.ncats.io (accessed 2026-05-01). View Source
